molecular formula C18H28ClNO3 B4404412 1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride

1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride

Cat. No.: B4404412
M. Wt: 341.9 g/mol
InChI Key: HTFFQUNSWURYCP-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a methoxy group, a piperidinyl group, and an ethanone moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-(4-piperidin-1-ylbutoxy)benzyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects includes studies on its interaction with various biological targets, such as receptors and enzymes.

    Industry: It is employed in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

When compared to similar compounds, 1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-[3-methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-15(20)16-8-9-17(18(14-16)21-2)22-13-7-6-12-19-10-4-3-5-11-19;/h8-9,14H,3-7,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFFQUNSWURYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCN2CCCCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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